molecular formula C8H8N4O B1585312 5-(4-methoxyphenyl)-2H-tetrazole CAS No. 6926-51-8

5-(4-methoxyphenyl)-2H-tetrazole

Cat. No. B1585312
CAS RN: 6926-51-8
M. Wt: 176.18 g/mol
InChI Key: KZGGHPBTKGLWQL-UHFFFAOYSA-N
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Description

4-Methoxyphenol, which is part of the structure of your compound, is an organic compound with the formula CH3OC6H4OH. It is a phenol with a methoxy group in the para position .


Synthesis Analysis

While specific synthesis methods for “5-(4-methoxyphenyl)-2H-tetrazole” were not found, substituted benzothiazoles, which bear some structural similarity, have been synthesized and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structures of synthesized compounds related to “5-(4-methoxyphenyl)-2H-tetrazole” were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(4-methoxyphenyl)-2H-tetrazole” were not found, related compounds have been studied. For example, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of 4-Methoxyphenol, a related compound, include a molar mass of 124.14 g/mol and a density of 1.55 g/cm3 .

Scientific Research Applications

Molecular Docking Studies

  • X-ray Crystallography and COX-2 Inhibition : Al-Hourani et al. (2015) studied the crystal structures of 5-(4-methoxyphenyl)-1H-tetrazol-1-yl benzenesulfonamide and related compounds using X-ray crystallography. These compounds were examined for their potential as COX-2 inhibitors through molecular docking studies (Al-Hourani et al., 2015).

Crystallography and Structure Analysis

  • Molecular and Crystal Structures : Askerov et al. (2019) analyzed the molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II), providing insights into their structural characteristics (Askerov et al., 2019).

Material Sciences and Chemistry

  • Photodecomposition Studies : Alawode et al. (2011) explored the photochemistry of 1-(3-methoxyphenyl)-4-methyl-1H-tetrazole-5(4H)-thione, highlighting its potential for industrial, agricultural, and medicinal applications due to its clean photodecomposition (Alawode et al., 2011).
  • Infrared Spectrum and UV-Induced Photochemistry : Gómez-Zavaglia et al. (2006) studied the molecular structure, vibrational spectra, and photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole, providing insights into its photochemical behavior (Gómez-Zavaglia et al., 2006).
  • Corrosion Inhibition : Several studies have explored the use of 5-(4-methoxyphenyl)-1H-tetrazole and related compounds as corrosion inhibitors for various metals in different acidic environments, highlighting their effectiveness in reducing corrosion rates and the influence of molecular structure on their inhibitory performance (Elkacimi et al., 2012), (Mahmmod et al., 2020).

Synthesis and Characterization

  • Novel Tetrazole Liquid Crystals : Tariq et al. (2013) synthesized and characterized new tetrazole derivatives as liquid crystals, demonstrating their potential in material science applications (Tariq et al., 2013).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to work safely with it. For example, 4-Methoxyphenol is classified as having acute oral toxicity, causing eye irritation and skin sensitization, and being harmful to aquatic life .

Future Directions

Future research could focus on further exploring the properties and potential applications of “5-(4-methoxyphenyl)-2H-tetrazole” and related compounds. For instance, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been suggested as potential pharmacophores for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .

properties

IUPAC Name

5-(4-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGHPBTKGLWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308651
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-2H-tetrazole

CAS RN

6926-51-8
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6926-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 206225
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6926-51-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Sghyar, SM Basavarajaiah, A Chda… - Journal of Molecular …, 2023 - Elsevier
The new 5-(substituted)-3-(1,2,3,4-di-O-isopropylidene-(D)-galactopyranose) tetrazoles(1c-8c) have been achieved by using as starting materials substituted tetrazole (1b-8b) and 1,2,3,…
Number of citations: 2 www.sciencedirect.com
SK Halder, F Elma - Journal of Clinical Tuberculosis and Other …, 2021 - Elsevier
Tuberculosis (TB) continuously poses a major public health concern around the globe, with a mounting death toll of approximately 1.4 million in 2019. Reduced bioavailability, elevated …
Number of citations: 10 www.sciencedirect.com
YR Mirzaei, SB Tabrizi, L Edjlali - Acta Chimica Slovenica, 2008 - researchgate.net
Several alkyl (isoxazolylmethoxyphenyl) tetrazoles were synthesized and characterized. 3-Alkyl-5-(chloromethyl) isoxazoles 9 were prepared by the reaction of corresponding (3-…
Number of citations: 7 www.researchgate.net
S Rajamanickam, C Sah, BA Mir, S Ghosh… - The Journal of …, 2020 - ACS Publications
Bu 4 NI-catalyzed regioselective N 2 -methylation, N 2 -alkylation, and N 2 -arylation of tetrazoles have been achieved using tert-butyl hydroperoxide (TBHP) as the methyl source, alkyl …
Number of citations: 29 pubs.acs.org
L Wang, K Zhu, Q Chen, M He - The Journal of Organic Chemistry, 2014 - ACS Publications
A transition-metal-free synthetic approach for constructing alkylated aryl tetrazoles has been developed using n-Bu 4 NI as the catalyst and t-BuOOH as the oxidant. It involves the direct …
Number of citations: 50 pubs.acs.org
T Zhou, ZC Chen - Journal of Chemical Research, 2004 - journals.sagepub.com
In the presence of cuprous iodide and potassium carbonate, N-arylation of 5-aryl-2H-tetrazole with a diaryliodonium salt proceeds smoothly in DMF at room temperature to give 2, 5-…
Number of citations: 6 journals.sagepub.com
B Zdyrko, Y Bandera, V Tsyalkovsky… - Journal of Polymer …, 2015 - Wiley Online Library
Methacrylate derived monomers functionalized with pendant oxadiazole moieties were synthesized and copolymerized with carbazole containing monomers to form polymers with …
Number of citations: 3 onlinelibrary.wiley.com
Y Wang - 2010 - search.proquest.com
A mild, photoactivated 1, 3-dipolar cycloaddition procedure based on photolysis of 2, 5-disubstituted tetrazoles was successfully developed to serve as a new bioorthogonal reaction …
Number of citations: 0 search.proquest.com

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